molecular formula C19H16N2O2 B1596306 2'-(2-Methylbenzoyl)-2-naphthohydrazide CAS No. 83803-94-5

2'-(2-Methylbenzoyl)-2-naphthohydrazide

Cat. No.: B1596306
CAS No.: 83803-94-5
M. Wt: 304.3 g/mol
InChI Key: PLZLECZNFLCRPC-UHFFFAOYSA-N
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Description

2’-(2-Methylbenzoyl)-2-naphthohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring system substituted with a 2-methylbenzoyl group and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(2-Methylbenzoyl)-2-naphthohydrazide typically involves the reaction of 2-naphthohydrazide with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for 2’-(2-Methylbenzoyl)-2-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2’-(2-Methylbenzoyl)-2-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogen-substituted naphthohydrazides.

Scientific Research Applications

2’-(2-Methylbenzoyl)-2-naphthohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2’-(2-Methylbenzoyl)-2-naphthohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the aromatic rings can participate in π-π interactions with biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2’-(2-Methylbenzoyl)-2-naphthohydrazide: Characterized by the presence of a 2-methylbenzoyl group.

    2’-(2-Chlorobenzoyl)-2-naphthohydrazide: Similar structure but with a chlorine substituent instead of a methyl group.

    2’-(2-Nitrobenzoyl)-2-naphthohydrazide: Contains a nitro group instead of a methyl group.

Uniqueness

2’-(2-Methylbenzoyl)-2-naphthohydrazide is unique due to the presence of the 2-methylbenzoyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more soluble in organic solvents and potentially enhancing its ability to interact with biological membranes.

Properties

IUPAC Name

N'-(2-methylbenzoyl)naphthalene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-13-6-2-5-9-17(13)19(23)21-20-18(22)16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZLECZNFLCRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232680
Record name 2'-(2-Methylbenzoyl)-2-naphthohydrazide
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Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83803-94-5
Record name 2-Naphthalenecarboxylic acid, 2-(2-methylbenzoyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83803-94-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-(2-Methylbenzoyl)-2-naphthohydrazide
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Record name NSC88892
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Record name 2'-(2-Methylbenzoyl)-2-naphthohydrazide
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Record name 2'-(2-methylbenzoyl)-2-naphthohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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